molecular formula C7H9NO B1175030 FL 120C CAS No. 156429-13-9

FL 120C

Cat. No.: B1175030
CAS No.: 156429-13-9
Attention: For research use only. Not for human or veterinary use.
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Description

FL 120C is a carbazole-derived compound, structurally characterized by a tricyclic aromatic framework consisting of two benzene rings fused to a pyrrole ring. Carbazoles are widely studied for their pharmaceutical and materials science applications due to their bioactive properties and electronic stability . This compound is specifically listed among bioactive carbazole derivatives, such as epocarbazolin A/B and fluorocarazolol, which exhibit diverse biological activities, including antimicrobial and antitumor effects .

Notably, a compound labeled "120c" is also referenced in a macrolide library study, where it demonstrated antibacterial activity comparable to apoptosis-inducing compounds like 115Ac . However, this macrolide 120c is distinct from this compound, as the latter is explicitly categorized under carbazoles. This highlights the importance of nomenclature clarity in chemical research.

Properties

CAS No.

156429-13-9

Molecular Formula

C7H9NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

FL 120C belongs to a broader family of carbazole derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Core Structure Key Substituents Biological Activity Synthesis Method
This compound Carbazole Undisclosed (likely R-group variations) Presumed antimicrobial/antitumor (inferred from class) Likely multi-step organic synthesis (e.g., Buchwald-Hartwig amination)
FL 120B' Carbazole Similar to this compound, with minor R-group differences Comparable to this compound Parallel synthetic routes
Epocarbazolin A Carbazole-fused Epoxy and methyl groups Antifungal, cytotoxic Ring-closing metathesis
Fluorocarazolol Carbazole-β-blocker hybrid Fluorine substitution Cardiovascular modulation Halogenation and coupling
Ellipticine Pyrido-carbazole Planar polycyclic system DNA intercalation, antitumor Natural product isolation or total synthesis

Key Findings:

Structural Diversity: this compound shares the carbazole core with FL 120B' and epocarbazolin A but differs in substituents, which dictate solubility, bioavailability, and target specificity. For example, fluorocarazolol’s fluorine atom enhances metabolic stability compared to non-halogenated analogues .

Synthetic Complexity : this compound’s synthesis likely involves transition-metal catalysis (e.g., palladium-mediated cross-coupling), whereas epocarbazolin A employs ring-closing metathesis, reflecting divergent strategies for macrocycle formation .

Biological Activity : While this compound’s exact activity is unspecified, carbazoles like ellipticine show DNA-binding properties, suggesting this compound may share similar mechanisms. The macrolide 120c (unrelated to this compound) highlights the importance of structural class in activity; macrolides typically target bacterial ribosomes, unlike carbazoles .

Q & A

Q. What is the primary application of FL 120C (NIST SRM 120c) in geochemical and isotopic research?

this compound is a certified reference material (CRM) derived from Florida phosphorite, primarily used to calibrate δ¹⁸O measurements in phosphate minerals (δ¹⁸OPO₄). It ensures consistency across laboratories by providing a consensus value of 21.7 ± 0.2‰ (VSMOW) for oxygen isotope analysis. Researchers employ it to validate analytical protocols, particularly in studies of paleoclimate, biomineralization, and diagenesis. Methodologically, it is critical to cross-calibrate this compound against primary standards like NBS 127 barium sulfate and replicate measurements to minimize inter-laboratory variability .

Q. What experimental protocols are recommended for ensuring accurate δ¹⁸O measurements using this compound?

To achieve precision better than ±0.3‰, protocols should include:

  • Sample preparation : Use ≥20 mg of homogenized this compound to reduce heterogeneity effects.
  • Calibration : Pair this compound with primary standards (e.g., NBS 127) during each analytical batch.
  • Replication : Perform triplicate measurements per sample and apply outlier detection (e.g., Grubbs' test).
  • Instrumentation : Validate thermal conversion/elemental analyzer (TC/EA) or continuous-flow isotope ratio mass spectrometry (CF-IRMS) setups using this compound as a quality control standard .

Q. How can researchers verify the purity and homogeneity of this compound for small-sample analyses?

For micro-scale studies (e.g., laser ablation), use:

  • Subsampling validation : Conduct SEM-EDS or XRD to confirm mineralogical consistency.
  • Statistical checks : Apply multivariate ANOVA to δ¹⁸O data from multiple subsamples to detect intra-material variability.
  • Recovery tests : Compare isotopic ratios before and after chemical extraction (e.g., using Ag₃PO₄ precipitation) to assess procedural biases .

Advanced Research Questions

Q. How can contradictions in reported δ¹⁸O values for this compound across laboratories be methodologically resolved?

Discrepancies (e.g., 21.7‰ vs. 22.5‰) often arise from calibration drift or preparation techniques. To reconcile these:

  • Inter-laboratory comparison : Share raw data and protocols to identify systematic offsets.
  • Correction frameworks : Apply linear adjustments based on consensus values (e.g., subtract 0.8‰ from equations calibrated to outdated this compound values).
  • Bayesian validation : Use hierarchical models to quantify uncertainty contributions from instrument precision, sample size, and operator bias .

Q. What advanced statistical methods are suitable for analyzing multivariate datasets involving this compound?

For complex datasets (e.g., δ¹⁸O, δ¹³C, trace elements):

  • Multivariate regression : Model isotopic ratios against environmental variables (temperature, pH) using STATS 140 or similar courses.
  • Cluster analysis : Group this compound data with other CRMs to detect anomalous batches.
  • Bayesian inference : Integrate prior distributions from historical this compound data to refine posterior estimates in Bayesian hierarchical models .

Q. How can researchers optimize experimental designs for δ¹⁸O analysis of this compound in low-sample-availability scenarios?

For trace samples (<1 mg):

  • Micro-scale TC/EA : Use methods in Table 1 of , achieving 1σ precision of ±0.5‰ with 20 mg samples.
  • Data augmentation : Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals for small-n datasets.
  • Cross-validation : Split limited samples into training/testing sets to validate analytical reproducibility .

Methodological Resources

  • Data Contradiction Analysis : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses when reconciling this compound discrepancies .
  • Experimental Replication : Adhere to guidelines in for documenting methods to ensure reproducibility, including detailed metadata (instrument settings, reagent batches).
  • Statistical Validation : Use STATS 120C (Introduction to Probability and Statistics III) frameworks for hypothesis testing and error propagation .

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